1-Butyl-3-(3-methoxyphenyl)thiourea
Description
1-Butyl-3-(3-methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a butyl group at the N1 position and a 3-methoxyphenyl group at the N3 position. Thioureas are sulfur-containing organic compounds with the general formula R1R2NC(S)NR3R4, where substituents influence their chemical, physical, and biological properties. Although direct crystallographic or synthetic data for this compound are absent in the provided evidence, structural analogs and substituent trends allow for informed comparisons .
Properties
IUPAC Name |
1-butyl-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-8-13-12(16)14-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAHZRYQUAYFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 3-methoxyaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-Butyl-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Substituent Comparison of Thiourea Derivatives
Key Observations :
- Lipophilicity : The butyl group in the target compound likely increases hydrophobicity compared to benzoyl or aryl substituents, which may impact solubility and biological activity .
- Hydrogen Bonding : The 3-methoxyphenyl group can engage in weak H-bonding via its methoxy oxygen, similar to the intramolecular N–H⋯O bond observed in 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea . Bulkier substituents (e.g., trimethoxyphenyl in ) may promote stronger intermolecular interactions.
Molecular Structure and Bonding
Table 2: Bond Lengths and Structural Features
Analysis :
- C–S and C–N Bonds : Thioureas typically exhibit C–S bond lengths of ~1.68 Å and shortened C–N bonds (~1.35 Å), consistent with thione tautomer dominance . The target compound is expected to follow this trend.
- Conformational Stability: Intramolecular H-bonds (e.g., N–H⋯O in ) stabilize molecular conformations.
Biological Activity
1-Butyl-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a butyl group and a methoxy-substituted phenyl group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure allows for interaction with biological systems through hydrogen bonding and hydrophobic interactions due to the presence of the butyl and methoxy groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound.
In Vitro Studies
- Antibacterial Activity : Research has shown that thiourea compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .
- Antifungal Activity : The compound has also been tested against fungal strains, showing moderate antifungal activity. For instance, it reduced biofilm formation in Candida species by up to 90% .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to bactericidal effects.
- Disruption of Biofilm Formation : It significantly inhibits biofilm formation in pathogenic bacteria, which is critical for their virulence and resistance to treatment .
Case Studies
Several studies have documented the efficacy of thiourea derivatives in clinical settings:
- Case Study on MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a comparable efficacy to standard antibiotics like ciprofloxacin, with a notable reduction in biofilm formation .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while the compound exhibited antimicrobial properties, it maintained low toxicity levels towards normal human cells, suggesting a favorable therapeutic index .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other thiourea derivatives:
| Compound | Antibacterial MIC (μM) | Antifungal Activity | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | 15.625 - 62.5 | Moderate | >100 |
| Other Thioureas | Varies | Low to Moderate | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
